molecular formula C9H18N2O4 B13775695 D-Pantothenamide CAS No. 7757-97-3

D-Pantothenamide

Katalognummer: B13775695
CAS-Nummer: 7757-97-3
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: AMMYIDAXRNSZSJ-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pantothenamide is a synthetic analog of pantothenic acid (vitamin B5). It is known for its potential antibacterial and antimalarial properties. Pantothenamides are structurally similar to pantetheine, a key intermediate in the biosynthesis of coenzyme A, which is essential for various metabolic pathways in living organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pantothenamides are typically synthesized through the reaction of pantothenic acid with various amines. The process involves the formation of an amide bond between the carboxyl group of pantothenic acid and the amine group of the chosen amine. This reaction is often carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of pantothenamides involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis by Pantetheinase

D-Pantothenamide derivatives undergo hydrolysis mediated by pantetheinase, an enzyme that cleaves the amide bond to release primary amines. This reaction reduces their antiplasmodial efficacy but can be counteracted via structural modifications:

  • α-Methylation : Introducing a methyl group adjacent to the amide carbonyl (e.g., α-Me-N-PE-PanAm) reduces hydrolysis rates. Incubation with recombinant human pantetheinase (VNN1) showed 26% hydrolysis after 24 h for α-Me-N-PE-PanAm vs. 96% for unmethylated derivatives .

  • Fluorescamine Assay : Hydrolysis quantification revealed that Albumax II (0.6% w/v) hydrolyzed 37% of compound 12 (200 µM) within 6 h, generating isobutylamine .

Table 1: Hydrolysis Resistance of Modified Pantothenamides

Compound% Hydrolyzed after 24 hIC₅₀ (Plasmodium falciparum)
N-PE-PanAm96% ± 9%6,200 nM
α-Me-N-PE-PanAm26% ± 2%52 nM
Data sourced from

Phosphorylation by Pantothenate Kinase (PanK)

This compound is phosphorylated by Plasmodium falciparum PanK (Cab1), a critical step in CoA biosynthesis inhibition:

  • Kinase-Glo Assay : Phosphorylation of α-PanAm by Cab1 reduced ATP levels by 85% (vs. heat-inactivated controls), confirming ATP-dependent phosphorylation .

  • Mass Spectrometry : Detected phosphorylated α-PanAm (m/z 369.1) in reactions with active Cab1, absent in denatured enzyme samples .

Key Findings :

  • Phosphorylation efficiency depends on Cab1 folding state, with mutant enzymes (e.g., Cab1 G351S) showing temperature-sensitive activity .

  • Competitive inhibition by excess pantothenate (100 µM) reverses antiplasmodial effects, confirming target specificity .

Metabolic Conversion to Coenzyme A (CoA) Analogues

This compound derivatives are metabolized into CoA-antimetabolites, disrupting acetyl-CoA synthesis:

  • Metabolite Identification : MMV693183, a clinical-stage pantothenamide, forms CoA-PanAm, which inhibits acetyl-CoA synthetase (AcAS) with submicromolar potency .

  • Enzymatic Targets : CoA-PanAm inhibits AcAS (PF3D7_0627800) and acyl-CoA synthetase 11 (ACS11), critical for lipid metabolism in P. falciparum .

Table 2: CoA Pathway Metabolites of Pantothenamides

PrecursorMetaboliteTarget EnzymeIC₅₀ (nM)
MMV693183CoA-PanAmAcAS4.2
α-PanAm4’-P-PanAmPanK20 ± 2
Data compiled from

Structural Modifications and Activity Relationships

Structural alterations in the pantothenamide backbone influence enzymatic resistance and potency:

  • β-Alanine Replacement : α-PanAm (glycine substitution) and HoPanAm (γ-aminobutyric acid substitution) reduce pantetheinase susceptibility by displacing the scissile amide bond .

  • Phenethylamine Substitution : N-PE-PanAm derivatives with α-methylation show 120-fold higher potency (IC₅₀ = 52 nM) in fresh medium compared to unmethylated analogues .

Key Data :

  • In fresh medium, HoPanAm-30 exhibits IC₅₀ = 4.7 µM, while n-PanAm-30 is inactive (IC₅₀ > 200 µM) .

  • Competitive assays with 100 µM pantothenate increase α-PanAm IC₅₀ by 40-fold, confirming on-target activity .

Stereochemical Impact on Reactivity

Stereochemistry at the quaternary carbon influences enzymatic interactions:

  • 2R,3R-anti vs. 2S,3R-syn : Anti-diastereomers (e.g., geminal dialkyl derivatives) exhibit higher diastereomeric ratios (>99:1) and stability under physiological conditions .

  • Frater-Seebach Alkylation : L-malic acid-derived syn isomers show distinct metabolic stability compared to D-malic acid-derived anti isomers .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

D-Pantothenamide and its derivatives have shown promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Notably, the compound MMV693183 has been identified as a potent antimalarial agent with improved metabolic stability and efficacy in preclinical models.

Key Findings:

  • Efficacy : MMV693183 demonstrated low nanomolar potency against both asexual blood stages and gametocytes of P. falciparum and P. vivax .
  • Mechanism of Action : The compound targets acetyl-CoA synthetase, inhibiting crucial metabolic pathways in the parasite .

Data Table: Antimalarial Potency of this compound Derivatives

CompoundIC50 (nM)Target PathwayNotes
MMV693183<10Acetyl-CoA SynthetaseHigh potency against multiple strains
α-PanAm29Pantothenate KinaseEffective against chloroquine-sensitive strains
N-PE-PanAm52Pantothenate KinaseResistant to degradation

Antibiotic Properties

This compound analogs have also been explored for their antibacterial properties, particularly against multidrug-resistant Gram-positive bacteria such as staphylococci and streptococci.

Key Findings:

  • Stability : Novel stable inverted pantothenamides have been synthesized that maintain antibacterial activity while being resistant to degradation in biological fluids .
  • Activity : These compounds exhibit low micromolar concentrations effective against resistant bacterial strains .

Data Table: Antibacterial Activity of this compound Derivatives

CompoundMinimum Inhibitory Concentration (MIC)Target BacteriaStability Notes
CXP18.6-0125 µMStaphylococcus aureusPlasma-stable
N7-Pan10 µMStreptococcus pneumoniaeInstability in biological fluids

Mechanistic Studies

Research has focused on understanding the mechanisms through which this compound exerts its effects on pathogens. Studies indicate that these compounds inhibit key enzymes involved in coenzyme A biosynthesis, which is essential for various metabolic processes in both bacteria and parasites.

Key Findings:

  • Inhibition of Enzymatic Activity : this compound derivatives significantly reduce the phosphorylation of pantothenate by pantothenate kinase in P. falciparum, indicating a competitive inhibition mechanism .
  • Target Specificity : The compounds show selective inhibition without affecting human cells, highlighting their potential for therapeutic use .

Wirkmechanismus

Pantothenamides exert their effects by targeting the biosynthesis of coenzyme A. They act as competitive inhibitors of pantothenate kinase, the first enzyme in the coenzyme A biosynthesis pathway. By inhibiting this enzyme, pantothenamides prevent the conversion of pantothenic acid to coenzyme A, thereby disrupting essential metabolic processes in bacteria and parasites .

Eigenschaften

CAS-Nummer

7757-97-3

Molekularformel

C9H18N2O4

Molekulargewicht

218.25 g/mol

IUPAC-Name

(2R)-N-(3-amino-3-oxopropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

InChI

InChI=1S/C9H18N2O4/c1-9(2,5-12)7(14)8(15)11-4-3-6(10)13/h7,12,14H,3-5H2,1-2H3,(H2,10,13)(H,11,15)/t7-/m0/s1

InChI-Schlüssel

AMMYIDAXRNSZSJ-ZETCQYMHSA-N

Isomerische SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)N)O

Kanonische SMILES

CC(C)(CO)C(C(=O)NCCC(=O)N)O

melting_point

114 - 116 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.